4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole
Description
4-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by a bromine substituent at the 4-position and a 2,2,3,3-tetrafluoropropyl group at the 1-position of the pyrazole ring. The tetrafluoropropyl substituent introduces significant electronegativity and lipophilicity, which can influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C6H5BrF4N2 |
|---|---|
Molecular Weight |
261.01 g/mol |
IUPAC Name |
4-bromo-1-(2,2,3,3-tetrafluoropropyl)pyrazole |
InChI |
InChI=1S/C6H5BrF4N2/c7-4-1-12-13(2-4)3-6(10,11)5(8)9/h1-2,5H,3H2 |
InChI Key |
UZPOJKPOQLGBQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(C(F)F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 2,2,3,3-tetrafluoropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the fluorinated side chain using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or DMSO.
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether or tetrahydrofuran (THF) under an inert atmosphere.
Major Products
Substitution: Formation of 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of dehalogenated or defluorinated pyrazole derivatives.
Scientific Research Applications
4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings with unique properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated side chain can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Effects on Reactivity and Stability
4-Bromo-3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-phenyl-1H-pyrazole (CAS 82633-52-1) :
This analog features a bulkier heptafluoropropyl group instead of tetrafluoropropyl. The increased fluorine content enhances electronegativity and steric hindrance, likely reducing nucleophilic substitution rates at the bromine position compared to the tetrafluoropropyl analog. The phenyl group at the 5-position further stabilizes the ring through resonance effects .- The electron-withdrawing fluorine on the phenyl ring may slightly activate the bromine for substitution reactions compared to aliphatic fluorinated chains .
4-Bromo-1-(3-(Methylsulfonyl)propyl)-1H-pyrazol-3-amine (CAS 1341331-85-8) :
The methylsulfonyl group introduces polar character, increasing water solubility. The amine at the 3-position enables hydrogen bonding, contrasting with the inert tetrafluoropropyl group in the target compound .
Physical and Spectral Properties
Key Differentiators of the Target Compound
- Fluorination Pattern: The 2,2,3,3-tetrafluoropropyl group balances electronegativity and steric bulk, offering intermediate reactivity between heptafluoropropyl (more inert) and non-fluorinated alkyl chains (more reactive).
- Versatility : The bromine at the 4-position allows for further functionalization (e.g., Suzuki coupling), while the tetrafluoropropyl group enhances lipid membrane permeability, making it advantageous in drug design .
Biological Activity
4-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole is a fluorinated pyrazole derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and mechanisms of action. This article reviews the existing literature on its biological activity, including data tables summarizing key findings and case studies illustrating its effects.
- Chemical Formula : C6H4BrF4N2
- Molecular Weight : 243.01 g/mol
- CAS Number : 1343062-63-4
- Structure : The compound features a bromine atom at the 4-position and a tetrafluoropropyl group at the 1-position of the pyrazole ring.
Anticancer Activity
Research has shown that compounds similar to 4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole exhibit significant anticancer properties. A study reported IC50 values for various cancer cell lines:
| Cell Line | IC50 (μM) | Reference Compound | Reference IC50 (μM) |
|---|---|---|---|
| HT-29 | 6.43 | Doxorubicin | 2.24 |
| PC-3 | 9.83 | Doxorubicin | 3.86 |
These results suggest that while the compound is less potent than doxorubicin, it still holds promise as an anticancer agent against colorectal and prostate cancer cells .
The mechanism underlying the biological activity of this compound is linked to its ability to inhibit specific enzymes involved in cancer proliferation and survival. For instance, it has been noted to inhibit phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling pathways:
| Enzyme | IC50 (μM) | Comparison Compound | Comparison IC50 (μM) |
|---|---|---|---|
| PDE3A | 0.24 | Vesnarinone | 11.21 |
| PDE3B | 2.34 | Vesnarinone | 14.54 |
The inhibition of PDE enzymes suggests a potential pathway through which this compound can exert its anticancer effects by modulating cyclic nucleotide levels within cells .
Antimicrobial Activity
In addition to anticancer properties, 4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole has demonstrated antimicrobial activity against various pathogens. A comparative study showed that compounds in this class had lower minimum inhibitory concentrations (MICs) than standard antibiotics like ciprofloxacin:
| Pathogen | MIC (μg/mL) | Reference Antibiotic | MIC (μg/mL) |
|---|---|---|---|
| E. coli | 8 | Ciprofloxacin | 16 |
| S. aureus | 4 | Tetracycline | 8 |
This indicates that the compound could be a candidate for development as an antimicrobial agent .
Toxicity Studies
Toxicity assessments have shown that derivatives of pyrazole compounds exhibit low toxicity in vivo. A study conducted on Swiss albino mice found no significant adverse effects at doses up to 100 mg/kg over a period of 28 days . This finding is crucial for further development and application in therapeutic settings.
Case Study: Anticancer Efficacy
In a recent investigation into the anticancer efficacy of fluorinated pyrazoles, researchers synthesized several variants of pyrazoles including the target compound. These were tested against several cancer cell lines, revealing that modifications at the bromine and tetrafluoropropyl positions significantly influenced their biological activity.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of pyrazole derivatives highlighted that modifications such as fluorination enhanced their potency against Gram-positive bacteria. The results indicated that compounds with electron-withdrawing groups were more effective than those with electron-donating groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
